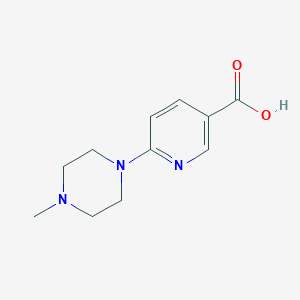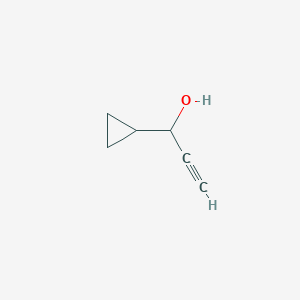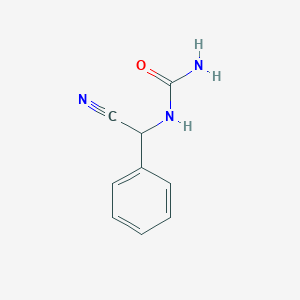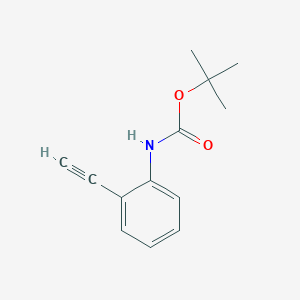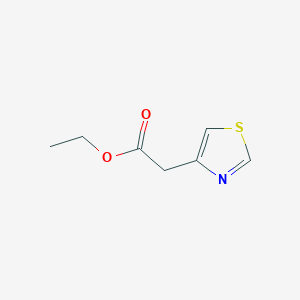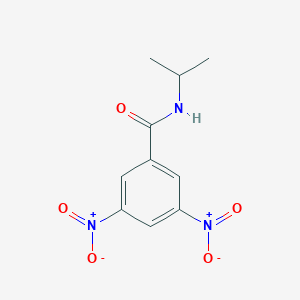
3,5-dinitro-N-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dinitro-N-propan-2-ylbenzamide, also known as DNBA, is a nitroaromatic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study, including biochemistry, pharmacology, and toxicology. In
Wirkmechanismus
The mechanism of action of 3,5-dinitro-N-propan-2-ylbenzamide involves its ability to interact with biomolecules, such as proteins and lipids, through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This interaction results in a change in the fluorescence properties of 3,5-dinitro-N-propan-2-ylbenzamide, which can be used to monitor the binding event.
Biochemische Und Physiologische Effekte
3,5-dinitro-N-propan-2-ylbenzamide has been shown to have minimal toxicity and does not have any known physiological effects in vivo. However, it has been shown to interact with various biomolecules in vitro, such as proteins, lipids, and nucleic acids, and can modulate their activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dinitro-N-propan-2-ylbenzamide in lab experiments is its high sensitivity and specificity for detecting biomolecular interactions. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of 3,5-dinitro-N-propan-2-ylbenzamide is its potential for non-specific binding, which can lead to false-positive results.
Zukünftige Richtungen
There are several future directions for the use of 3,5-dinitro-N-propan-2-ylbenzamide in scientific research. One potential direction is the development of new diagnostic assays for diseases, such as Alzheimer's and Parkinson's disease, which are characterized by protein misfolding and aggregation. Another direction is the use of 3,5-dinitro-N-propan-2-ylbenzamide in the development of new drugs and therapies, particularly in the field of cancer research. Finally, the use of 3,5-dinitro-N-propan-2-ylbenzamide in the study of membrane dynamics and lipid-protein interactions is an area of active research.
Conclusion:
In conclusion, 3,5-dinitro-N-propan-2-ylbenzamide is a valuable tool in scientific research due to its unique chemical properties and structure. Its ability to interact with biomolecules and modulate their activity makes it a useful tool in various fields of study. While there are limitations to its use, the future directions for 3,5-dinitro-N-propan-2-ylbenzamide research are promising and will likely lead to new discoveries and advancements in the field of biochemistry and pharmacology.
Synthesemethoden
The synthesis of 3,5-dinitro-N-propan-2-ylbenzamide involves the reaction of 3,5-dinitrobenzoic acid with propan-2-amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
3,5-dinitro-N-propan-2-ylbenzamide has been widely used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics. It has also been used as a tool to investigate the mechanism of action of drugs and toxins. In addition, 3,5-dinitro-N-propan-2-ylbenzamide has been used in the development of diagnostic assays for various diseases, such as cancer and infectious diseases.
Eigenschaften
CAS-Nummer |
10056-19-6 |
|---|---|
Produktname |
3,5-dinitro-N-propan-2-ylbenzamide |
Molekularformel |
C10H11N3O5 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
3,5-dinitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H11N3O5/c1-6(2)11-10(14)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-6H,1-2H3,(H,11,14) |
InChI-Schlüssel |
HDBVLHIQSYYAII-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
10056-19-6 |
Synonyme |
BenzaMide, N-(1-Methylethyl)-3,5-dinitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



